molecular formula C4H10O4 B009804 (Ethylenedioxy)dimethanol CAS No. 3586-55-8

(Ethylenedioxy)dimethanol

Cat. No.: B009804
CAS No.: 3586-55-8
M. Wt: 122.12 g/mol
InChI Key: BXGYYDRIMBPOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

(Ethylenedioxy)dimethanol is primarily used as a biocide . It is a formaldehyde releaser , meaning it releases formaldehyde, a potent disinfectant and preservative, in aqueous solution . The primary target of this compound is therefore microorganisms that are susceptible to the biocidal action of formaldehyde.

Mode of Action

The mode of action of this compound is through the release of formaldehyde . Formaldehyde is a highly reactive compound that can interact with various biological molecules, including proteins and nucleic acids, leading to microbial death. The release of formaldehyde from this compound occurs upon hydrolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are those impacted by formaldehyde. Formaldehyde can cause cross-linking of proteins and DNA, disrupting normal cellular functions and leading to cell death. It is also known to inhibit certain enzymes, further disrupting cellular metabolism .

Pharmacokinetics

At a pH of 7.0 and 20 °C, a 1% (ethylene dioxy)dimethanol solution has a hydrolysis half-life of 6 minutes . It can therefore be assumed that this compound hydrolyses to formaldehyde upon impaction in the respiratory tract . The release of two formaldehyde molecules per molecule of this compound in the respiratory tract has been suggested .

Result of Action

The result of the action of this compound is the death of susceptible microorganisms due to the biocidal action of formaldehyde . The substance is irritating to the skin and corrosive to the eyes of rabbits .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature, which can affect the rate of formaldehyde release . . Therefore, its action is likely to be most effective in liquid environments where it can come into direct contact with microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylenedioxy)dimethanol can be synthesized through the reaction of ethylene glycol with paraformaldehyde under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Ethylenedioxy)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: (Ethylenedioxy)dimethanol is unique due to its dual methylene dioxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities.

Properties

IUPAC Name

2-(hydroxymethoxy)ethoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYYDRIMBPOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCO)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041225
Record name 1,2-Bis[hydroxymethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-55-8
Record name (Ethylenedioxy)dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis[hydroxymethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylenedioxy)dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.0 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base is dissolved in 60 mL methanol at 50° C. 1.05 equivalent (688.7 μL) of hydrochloric acid is added as a solution in 2 mL of methanol. The solution is let stand for 60 minutes at 50° C. The solution is cooled down to 42° C. and kept at this temperature for 15 minutes. A suspension of 4 mg of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride in methanol (40 mg)/water (0.4 mg) homogenized for 10 seconds in an ultrasonic bath is added. The suspension is let stand for 2.5 hours at 42° C., then cooled down in 7 hours at 20° C. The suspension remains at 20° C. for 56 hours. The suspension is not filtrated before analysis. The dimethanol solvate form SB of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is obtained.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
688.7 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Ethylenedioxy)dimethanol
Reactant of Route 2
(Ethylenedioxy)dimethanol
Reactant of Route 3
(Ethylenedioxy)dimethanol
Reactant of Route 4
(Ethylenedioxy)dimethanol
Reactant of Route 5
Reactant of Route 5
(Ethylenedioxy)dimethanol
Reactant of Route 6
Reactant of Route 6
(Ethylenedioxy)dimethanol
Customer
Q & A

Q1: How effective is (Ethylenedioxy)dimethanol at scavenging hydrogen sulfide compared to other scavengers?

A1: While the research doesn't directly compare the scavenging efficacy of EDDM to other options in a quantitative manner, it suggests that EDDM exhibits "suitable H2S scavenging capacity" []. Furthermore, field tests using a glyoxal-based H2S scavenger demonstrated "excellent performance with no increase of calcite precipitation" []. This highlights the importance of considering not only scavenging efficiency but also the potential impact on other processes, such as scale formation, when selecting a suitable scavenger.

Q2: Can this compound be used alongside other chemicals commonly employed in oil and gas production?

A2: Yes, research indicates that EDDM can be successfully incorporated into existing chemical treatment programs. One study demonstrated the development of a "novel multiphase H2S scavenger" by combining EDDM with an existing subsea corrosion inhibitor []. This combined formulation aimed to address both H2S scavenging and corrosion inhibition simultaneously, highlighting the potential for EDDM to be integrated into multifunctional solutions for the oil and gas industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.